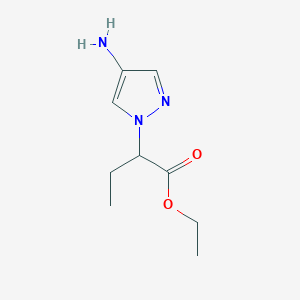
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H15N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound features a pyrazole ring substituted with an amino group and an ethyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles.
Scientific Research Applications
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-amino-1h-pyrazol-1-yl)propanoate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.
Mthis compound: The methyl ester variant, which may exhibit different reactivity and biological activity.
Ethyl 2-(4-nitro-1h-pyrazol-1-yl)butanoate: . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-(4-amino-1H-pyrazol-1-yl)butanoate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The amino group at the 4-position of the pyrazole ring facilitates hydrogen bonding with proteins and enzymes, influencing their activity. Additionally, the compound can participate in electron transfer processes , thereby affecting the redox state of target molecules .
Biological Activities
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities:
- Antimicrobial Activity : this compound has been investigated for its potential as an antibiotic adjuvant, particularly against resistant strains such as Acinetobacter baumannii. Its unique structural features may enhance the efficacy of existing antibiotics by overcoming resistance mechanisms.
- Anti-inflammatory Effects : Studies have shown that similar pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds derived from pyrazole structures have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .
- Analgesic Properties : this compound has also been noted for its analgesic potential, making it a candidate for pain management therapies.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with other related pyrazole derivatives. The following table summarizes key structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Contains an amino group and butanoate ester | Potential antibiotic adjuvant |
| Ethyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate | Methyl group at position 5 | Different biological activity due to methyl substitution |
| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate | Bromine at position 3 | Variation in reactivity and potential applications |
| Ethyl 5-(4-bromo-1H-pyrazol-1-yl)butanoate | Bromine at position 5 | Unique reactivity profile compared to others |
This comparison highlights how structural modifications can influence the biological properties of pyrazole derivatives.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Studies : In vitro evaluations have demonstrated that this compound exhibits promising activity against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
- Anti-inflammatory Research : A study involving carrageenan-induced edema models revealed that derivatives similar to this compound showed significant reductions in inflammation markers, indicating its therapeutic promise in inflammatory diseases .
- Analgesic Activity : Experimental models have confirmed its analgesic effects comparable to standard pain relief medications, suggesting a viable alternative for pain management strategies.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |
InChI Key |
OTDPNMKMRAEZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















